molecular formula C16H11F3N2O2 B2782656 5-methyl-N-(3-(trifluoromethyl)phenyl)furo[3,2-b]pyridine-2-carboxamide CAS No. 942005-37-0

5-methyl-N-(3-(trifluoromethyl)phenyl)furo[3,2-b]pyridine-2-carboxamide

Cat. No. B2782656
CAS RN: 942005-37-0
M. Wt: 320.271
InChI Key: ZCALAKBEVUQAKY-UHFFFAOYSA-N
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Description

The compound “5-methyl-N-(3-(trifluoromethyl)phenyl)furo[3,2-b]pyridine-2-carboxamide” is a complex organic molecule. It contains a trifluoromethyl group, which is a common motif in many pharmaceuticals and agrochemicals due to its unique physicochemical properties .


Synthesis Analysis

While specific synthesis methods for this compound were not found, related compounds have been synthesized through various methods. For instance, the Knoevenagel condensations of 5-[3-(trifluoromethyl)phenyl]furan-2-carbaldehyde with seven compounds containing an active methyl or methylene group have been studied .


Chemical Reactions Analysis

The Knoevenagel condensations of 5-[3-(trifluoromethyl)phenyl]furan-2-carbaldehyde with seven compounds containing an active methyl or methylene group have been studied .

Scientific Research Applications

Synthesis and Derivatives

  • The synthesis of derivatives of 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine involves a multi-step process, including reactions with phosphorus sulfide, methyl iodide, and nucleophilic substitution with heterocyclic secondary amines. These synthetic pathways yield a variety of furopyridine derivatives with potential for further chemical modifications and biological applications (Bradiaková et al., 2009).

Biological Activities

  • Certain furo[2,3-b]pyridine derivatives have been synthesized and evaluated for their antiproliferative activity against a panel of cancer cell lines. Among these, 5-keto-tetrahydrothieno[2,3-b]quinolones derivatives exhibited significant activity, particularly against melanoma and breast cancer cell lines, suggesting their potential as anticancer agents (Hung et al., 2014).

Chemical Properties and Reactions

  • The compound "5-[3-(trifluoromethyl)-phenyl]furan-2-carbaldehyde," which shares structural similarities with the queried compound, has been studied for its Knoevenagel condensation reactions with compounds containing active methyl or methylene groups. These reactions, facilitated by microwave irradiation, lead to the synthesis of various functionalized derivatives, showcasing the chemical versatility of the furo[3,2-b]pyridine scaffold (Gajdoš et al., 2006).

Structural Diversity and Applications

  • The synthesis of heterocyclic compounds involving the angular dipyridyl ligand with amide spacers has been explored to generate diverse metal complexes, highlighting the structural diversity achievable with furo[3,2-b]pyridine derivatives. These complexes exhibit unique emissions and structural motifs, suggesting potential applications in materials science and coordination chemistry (Yeh et al., 2008).

Future Directions

While specific future directions for this compound were not found, trifluoromethylpyridines and their derivatives are of interest in various fields, including agrochemical and pharmaceutical industries . Therefore, it’s likely that research into similar compounds will continue.

properties

IUPAC Name

5-methyl-N-[3-(trifluoromethyl)phenyl]furo[3,2-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F3N2O2/c1-9-5-6-13-12(20-9)8-14(23-13)15(22)21-11-4-2-3-10(7-11)16(17,18)19/h2-8H,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCALAKBEVUQAKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)OC(=C2)C(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methyl-N-[3-(trifluoromethyl)phenyl]furo[3,2-b]pyridine-2-carboxamide

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